![molecular formula C12H15F9O2S B14237493 6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid CAS No. 522634-15-7](/img/structure/B14237493.png)
6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid: is a fluorinated organic compound characterized by the presence of a nonafluorohexyl group attached to a hexanoic acid backbone via a sulfanyl linkage. This compound is notable for its unique chemical properties, which are largely influenced by the highly electronegative fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid typically involves the following steps:
Formation of the Nonafluorohexyl Group: This can be achieved through the fluorination of hexane derivatives using reagents such as sulfur tetrafluoride or cobalt trifluoride.
Attachment of the Sulfanyl Group: The nonafluorohexyl group is then reacted with a thiol compound to introduce the sulfanyl linkage.
Coupling with Hexanoic Acid: Finally, the sulfanyl-substituted nonafluorohexyl group is coupled with hexanoic acid under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The fluorinated chain can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hexanol derivatives.
Substitution: Various substituted fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of advanced fluorinated materials.
- Acts as a precursor for the development of fluorinated surfactants and polymers.
Biology:
- Investigated for its potential use in modifying biological molecules to enhance their stability and bioavailability.
Medicine:
- Explored for its role in drug delivery systems due to its unique physicochemical properties.
Industry:
- Utilized in the production of specialty coatings and lubricants that require high chemical resistance and low surface energy.
Wirkmechanismus
The mechanism of action of 6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid is largely influenced by its fluorinated chain, which imparts unique properties such as hydrophobicity and chemical stability. The compound can interact with various molecular targets through hydrophobic interactions and hydrogen bonding, affecting pathways related to its applications in drug delivery and material science.
Vergleich Mit ähnlichen Verbindungen
- 3,3,4,4,5,5,6,6,6-Nonafluorohexane-1-sulfonic acid
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
- 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol
Uniqueness:
- The presence of the sulfanyl linkage in 6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid distinguishes it from other similar compounds, providing unique reactivity and interaction profiles.
- Its combination of a fluorinated chain with a carboxylic acid group offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and unique characteristics
Eigenschaften
CAS-Nummer |
522634-15-7 |
|---|---|
Molekularformel |
C12H15F9O2S |
Molekulargewicht |
394.30 g/mol |
IUPAC-Name |
6-(3,3,4,4,5,5,6,6,6-nonafluorohexylsulfanyl)hexanoic acid |
InChI |
InChI=1S/C12H15F9O2S/c13-9(14,10(15,16)11(17,18)12(19,20)21)5-7-24-6-3-1-2-4-8(22)23/h1-7H2,(H,22,23) |
InChI-Schlüssel |
UABGJQDCTCKWPP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)O)CCSCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


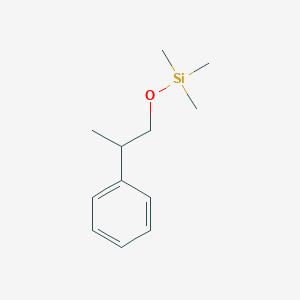
![Butanoic acid, 1-[(diethoxyphosphinyl)oxy]ethyl ester](/img/structure/B14237417.png)
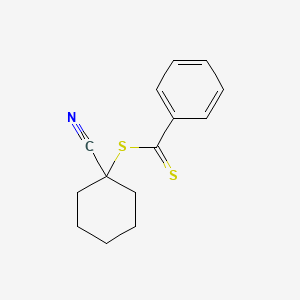
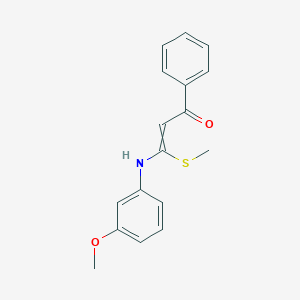
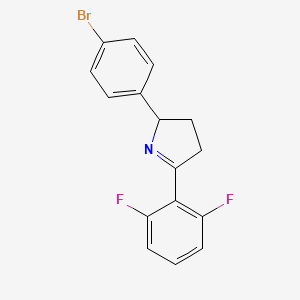
![1-Cyclohexyl-2-[4-(4-methylbenzene-1-sulfonyl)morpholin-2-yl]ethan-1-one](/img/structure/B14237441.png)
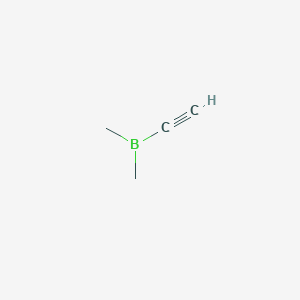
![[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea](/img/structure/B14237456.png)
![1-Butoxy-3-[(3-methylbut-3-EN-1-YL)oxy]propan-2-OL](/img/structure/B14237464.png)
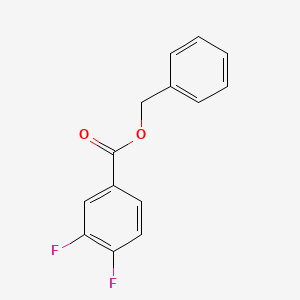
![1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide](/img/structure/B14237483.png)
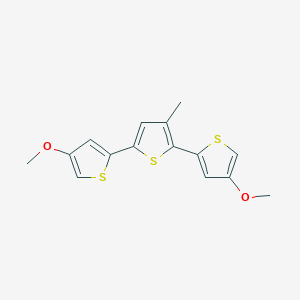
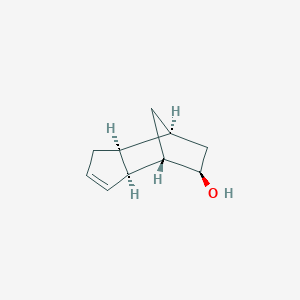
![Benzene, 1-[(1E)-2-(4-methylphenyl)ethenyl]-4-[(1E)-2-phenylethenyl]-](/img/structure/B14237506.png)
